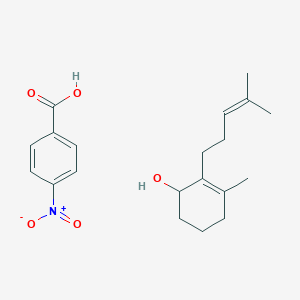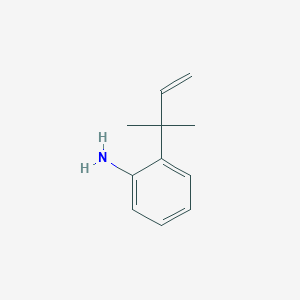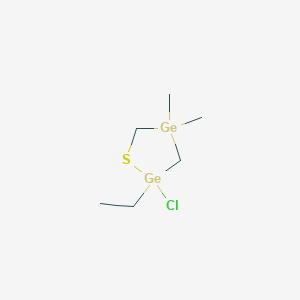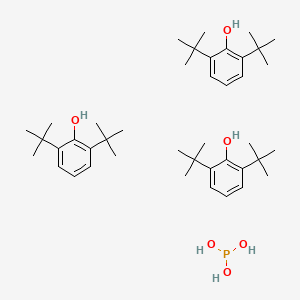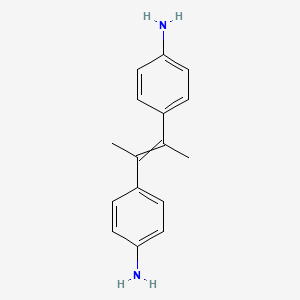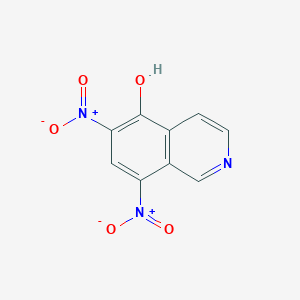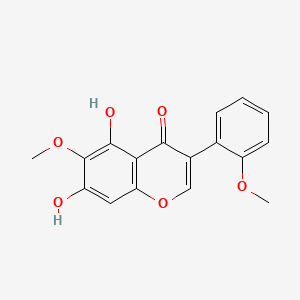
5,7-Dihydroxy-2',6-dimethoxyisoflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dihydroxy-2’,6-dimethoxyisoflavone is a naturally occurring isoflavone, a type of polyphenolic compound. Isoflavones are known for their presence in various plants, particularly in the legume family. This compound has been identified in the roots of Iris pseudacorus and is known for its potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-2’,6-dimethoxyisoflavone involves several steps. One common method includes the reaction of 5,7-dihydroxy-2’,4’-dimethoxyisoflavone with 2-methylbut-3-en-2-ol in the presence of boron trifluoride etherate (BF3-ether). This reaction yields the 6-(3-methylbut-2-enyl) derivative and its 8-isomer .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dihydroxy-2’,6-dimethoxyisoflavone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Common substitution reactions involve the replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various halogenating agents and nucleophiles are used under different conditions.
Major Products Formed
The major products formed from these reactions include methylated ethers, quinones, and substituted derivatives .
Aplicaciones Científicas De Investigación
5,7-Dihydroxy-2’,6-dimethoxyisoflavone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Industry: Its antioxidant properties make it useful in the formulation of various industrial products.
Mecanismo De Acción
The mechanism by which 5,7-dihydroxy-2’,6-dimethoxyisoflavone exerts its effects involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as urease and carbonic anhydrase-II, which are involved in metabolic processes . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- 5,7-Dihydroxy-2’,4’-dimethoxyisoflavone
- 4’,5,7-Trihydroxy-6-methoxyflavanone
- 4’,5,7-Trihydroxy-3’,8-dimethoxyflavanone
- 8-Methoxyeriodictyol
- Mangiferin
Uniqueness
5,7-Dihydroxy-2’,6-dimethoxyisoflavone is unique due to its specific hydroxyl and methoxy substitution pattern, which contributes to its distinct biological activities and chemical reactivity .
Propiedades
Número CAS |
94285-21-9 |
|---|---|
Fórmula molecular |
C17H14O6 |
Peso molecular |
314.29 g/mol |
Nombre IUPAC |
5,7-dihydroxy-6-methoxy-3-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-21-12-6-4-3-5-9(12)10-8-23-13-7-11(18)17(22-2)16(20)14(13)15(10)19/h3-8,18,20H,1-2H3 |
Clave InChI |
AELVNGRVQZQCDD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


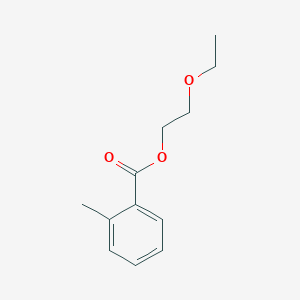
![1-[(2-Chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14359410.png)
![N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14359428.png)
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one](/img/structure/B14359440.png)
![2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide](/img/structure/B14359443.png)
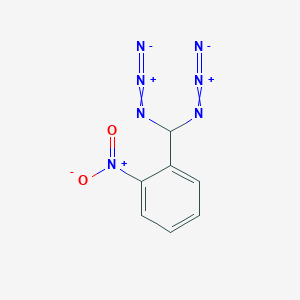
![Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate](/img/structure/B14359454.png)
